molecular formula C8H5ClN2O6 B1266434 Methyl 4-chloro-3,5-dinitrobenzoate CAS No. 2552-45-6

Methyl 4-chloro-3,5-dinitrobenzoate

Cat. No. B1266434
CAS RN: 2552-45-6
M. Wt: 260.59 g/mol
InChI Key: YJUFTUQWRBJBJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of methyl 4-chloro-3,5-dinitrobenzoate and related compounds has highlighted various methods, including the reactions of methyl 3,5-dinitrobenzoate with hydroxide ions in dimethyl sulphoxide–water mixtures. This synthesis approach demonstrates the nuanced balance between nucleophilic attack at carbonyl and aryl carbon atoms, influenced by solvent composition (Crampton & Greenhalgh, 1986).

Molecular Structure Analysis

The molecular structure of methyl 4-chloro-3,5-dinitrobenzoate has been examined through various spectroscopic and computational techniques. Studies using density functional theory (DFT) to explore the optimized geometrical parameters and vibrational wavenumbers have shown a good agreement with experimental data, highlighting the compound’s structural intricacies and confirming its molecular conformation (Karabacak et al., 2012).

Chemical Reactions and Properties

Investigations into the chemical reactions of methyl 4-chloro-3,5-dinitrobenzoate reveal its involvement in complex reaction mechanisms, including competitive nucleophilic attacks that demonstrate the compound's reactivity and the influence of substituents on its chemical behavior. Kinetic and equilibrium data from studies involving the compound's reaction with hydroxide ions offer insights into its chemical properties and reactivity patterns (Crampton & Greenhalgh, 1986).

Physical Properties Analysis

The physical properties of methyl 4-chloro-3,5-dinitrobenzoate, such as its stability, have been analyzed in coordination polymers and other molecular assemblies. These studies not only provide information on the compound's thermal stability but also its ability to form supramolecular assemblies through specific intermolecular interactions, which is crucial for understanding its behavior in different environments (Varughese & Pedireddi, 2005).

Chemical Properties Analysis

The chemical properties of methyl 4-chloro-3,5-dinitrobenzoate, including its reactivity and interaction with other compounds, are central to its applications in organic synthesis and materials science. Studies focusing on its reactions with hydroxide ions and its role in the formation of Meisenheimer complexes shed light on its potential uses and chemical behavior under various conditions (Crampton & Greenhalgh, 1986).

Scientific Research Applications

Kinetic and Equilibrium Studies

Methyl 4-chloro-3,5-dinitrobenzoate has been studied for its reactions with hydroxide ions in various solvent mixtures. Crampton and Greenhalgh (1986) investigated the kinetic and equilibrium data of this compound, revealing competition between attack at carbonyl and aryl carbon atoms, influenced by the solvent composition (Crampton & Greenhalgh, 1986).

Nucleophilic Substitution Studies

Muthukrishnan, Kannan, and Swaminathan (1974) explored the participation of o-carboxylate groups in aromatic nucleophilic substitution involving methyl 4-chloro-3,5-dinitrobenzoate. This study highlighted the formation of various aromatic compounds via nucleophilic substitution, emphasizing the role of o-carboxylate groups (Muthukrishnan, Kannan, & Swaminathan, 1974).

Molecular Structure Analysis

Vasconcelos et al. (2006) examined the molecular structures of methyl 3,5-dinitrobenzoate, providing insights into the formation of complex three-dimensional framework structures through hydrogen bonding. This research is significant for understanding the molecular interactions and structural configurations of similar compounds (Vasconcelos et al., 2006).

Nucleophilic Substitution Reaction Mechanisms

Y. Hasegawa (1984) conducted a study on the reaction of methyl 4-methoxy-3,5-dinitrobenzoate with n-butylamine, revealing the formation and decomposition of an intermediate complex. This research contributes to understanding the reaction mechanisms of similar nucleophilic substitution processes (Hasegawa, 1984).

Synthesis of Energetic Compounds

Dalinger et al. (2012) investigated the synthesis of 4-substituted 3,5-dinitropyrazoles using 4-chloro-3,5-dinitropyrazole, exploring the transformations under the action of various nucleophiles. Their study provides a method for preparing such compounds, which could have applications in energetic material synthesis (Dalinger et al., 2012).

Solubility and Molecular Interaction Studies

Research by Qian et al. (2019) and others have focused on the solubility of various compounds, including 3,5-dinitrobenzoic acid, in different solvents. These studies offer insights into the solubility characteristics and molecular interactions of similar compounds (Qian et al., 2019).

Enzymatic Dehalogenation

Thiele, Müller, and Lingens (1988) explored the enzymatic dehalogenation of chlorinated nitroaromatic compounds, including 4-chloro-3,5-dinitrobenzoate. Their findings contribute to the understanding of biological processes involving such compounds (Thiele, Müller, & Lingens, 1988).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing when handling "Methyl 4-chloro-3,5-dinitrobenzoate" .

properties

IUPAC Name

methyl 4-chloro-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUFTUQWRBJBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180221
Record name Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester
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Molecular Weight

260.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3,5-dinitrobenzoate

CAS RN

2552-45-6
Record name Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester
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Record name 2552-45-6
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Record name Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester
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Record name METHYL 4-CHLORO-3,5-DINITROBENZOATE
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Synthesis routes and methods I

Procedure details

4-Chloro-3,5-dinitrobenzoic acid (25.0 gm.) is dissolved in a cooled solution of methanol (125 ml.) and concentrated sulfuric acid (3.0 ml.). The reaction mixture is allowed to warm to room temperature and then heated to reflux for 18 hours. The product precipitated as light yellow needles on cooling, which are collected by filtration and washed with 15 ml. of methanol (24.0 gm., m.p. 102°-104.5°). Recrystallization from methanol gives light yellow needles (23.6 g., m.p. 104- 105.5). 89% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
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Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2.96 ml of SOC12 is added at 0° C., under an inert atmosphere and dropwise to 10 g of 3,5-dinitro-4-chlorobenzoic acid (JANSSEN) in 150 ml of methanol and agitation is carried out under reflux of methanol for 2 hours then for 15 hours at ambient temperature. The reaction medium is poured into ice and precipitation of the product is observed. After drying, 10.3 g of expected product is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
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Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Into a 250 ml round-bottomed flask equipped with a stirrer, thermometer and reflux condenser 74 g (0.3 mole) of 4-chloro-3,5-dinitro-benzoic acid, 128 g (4.0 mole) methanol and 14 g of concentrated sulfuric acid are introduced. The reaction mixture is refluxed under stirring for 8 hours, whereupon it is cooled to room temperature. The precipitated desired compound is filtered off, washed with 20 ml of cold methanol and dried. Thus 74.2 g of the desired compound are obtained, yield 95%, purity 99%.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
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Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
YL Liu, P Zou, MH Xie, H Wu, YJ He - Acta Crystallographica Section …, 2010 - scripts.iucr.org
(IUCr) Methyl 4-chloro-3,5-dinitrobenzoate Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals …
Number of citations: 12 scripts.iucr.org
MR Crampton, C Greenhalgh - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
Kinetic and equilibrium data, obtained by stopped-flow spectrophotometry, are reported for the reactions of methyl 3,5-dinitrobenzoate (1) and methyl 4-chloro-3,5-dinitrobenzoate (5) …
Number of citations: 5 pubs.rsc.org
AT Nielsen, WP Norris, RL Atkins… - The Journal of Organic …, 1983 - ACS Publications
Three nitrocarbons, compounds CI (N02) y composed only of nitro groups attached at nitrogen to carbon, 3 have been prepared: tetranitromethane, 4 hexanitroethane, 5 and …
Number of citations: 27 pubs.acs.org
JR Crowder, MF Grundon, JR Lewis - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… Methyl 4-chloro-3 : 5-dinitrobenzoate has been shown to give diary1 ethers readily, and, in … Condensation with methyl 4-chloro-3 : 5-dinitrobenzoate then gave the diphenyl ether [III; R = …
Number of citations: 6 pubs.rsc.org
JP Doucet - pubs.rsc.org
873 The stabilities of Meisenheimer complexes. Part 42. Kinetic studies of the reactions of methyl 3, 5-dinitrobenzoate and of methyl 4-chloro-3, 5-dinitrobenzoate with hydroxide ions in …
Number of citations: 0 pubs.rsc.org
DC Morrison - Journal of the American Chemical Society, 1955 - ACS Publications
alog. Experimental The sulfenyl chlorides were prepared in toluene or chloroform solutions, by chlorinating the mercaptan or disulfide with sulfuryl chloride at ice or Dry Ice temperatures …
Number of citations: 98 pubs.acs.org
J Miller - Journal of the American Chemical Society, 1955 - ACS Publications
Discussion The approximate independence of aromatic sub-stituent effects is well known, and has also been confirmed for aromatic Sn reactions by earlier re-sults of the author, and …
Number of citations: 3 pubs.acs.org
R Muthukrishnan, R Kannan… - Journal of the Chemical …, 1973 - pubs.rsc.org
2-Chloro-3,5-dinitrobenzoicacid (1a) reacts with phenols and alcohols in pyridineto give aryl and alkyl 3,5-dinitrosalicylates (2; R = aryl or alkyl), exclusively in most cases, and along …
Number of citations: 1 pubs.rsc.org
RB Moodie, AJ Sanderson, R Willmer - Journal of the Chemical …, 1991 - pubs.rsc.org
Yields of aromatic products of nitration in nitric acid solutions containing dinitrogen pentaoxide or nitronium salt have been determined. Evidence for the intrusion of a mechanism other …
Number of citations: 19 pubs.rsc.org
JH Barnes, ET Borrows, J Elks, BA Hems… - Journal of the Chemical …, 1950 - pubs.rsc.org
… by employing less vigorous conditions ; thus, methyl 4-chloro-3 : 5-dinitrobenzoate with 3 : 5-di-… probable that the ability of methyl 4-chloro-3 : 5-dinitrobenzoate to undergo the reaction …
Number of citations: 8 pubs.rsc.org

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